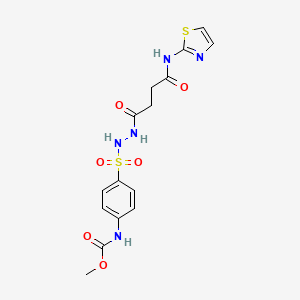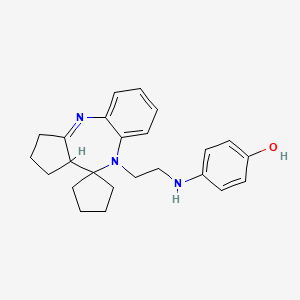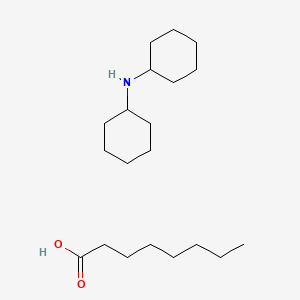
Dicyclohexylamine octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine octanoate is an organic compound that belongs to the class of amines. It is a derivative of dicyclohexylamine, where the amine group is bonded to an octanoate group. This compound is known for its applications in various industrial and scientific fields, particularly in the development of new materials and corrosion inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound back to its amine or alcohol derivatives.
Substitution: The octanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
Dicyclohexylamine octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of corrosion inhibitors, polymer additives, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dicyclohexylamine octanoate involves its interaction with specific molecular targets and pathways. For instance, in corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine decanoate: Another ester derivative with similar properties but a longer carbon chain.
Cyclohexylamine carbonate: A related compound used in similar applications but with different chemical properties.
Uniqueness
Dicyclohexylamine octanoate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both solubility in organic solvents and interaction with aqueous environments .
Propriétés
Numéro CAS |
90480-53-8 |
|---|---|
Formule moléculaire |
C20H39NO2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;octanoic acid |
InChI |
InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |
Clé InChI |
HFNYKMJSBDPKSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Numéros CAS associés |
15816-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


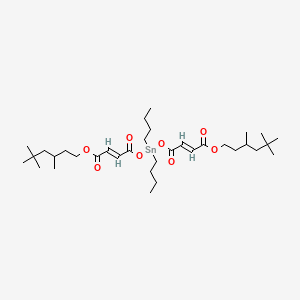
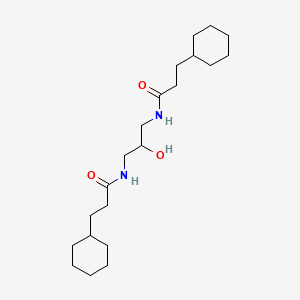
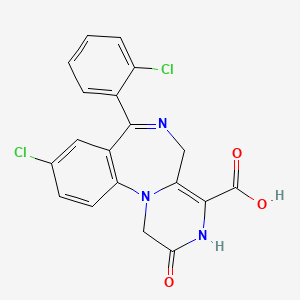
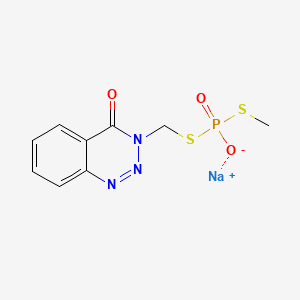

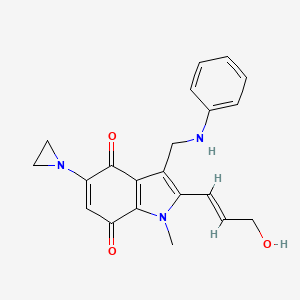
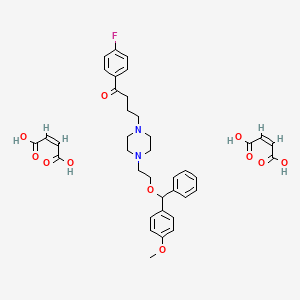
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
